5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15854042
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O2 |
|---|---|
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C15H21N3O2/c1-5-19-12-8-7-11(9-13(12)20-6-2)15-16-14(10(3)4)17-18-15/h7-10H,5-6H2,1-4H3,(H,16,17,18) |
| Standard InChI Key | IDFOQHOJTZIIEH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)C)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 3,4-diethoxyphenyl group at position 5 introduces two ethoxy (-OCH2CH3) substituents on the benzene ring, while the isopropyl group (-CH(CH3)2) at position 3 contributes steric bulk. This substitution pattern distinguishes it from the more commonly studied 5-(3,4-dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, where methoxy (-OCH3) groups replace the ethoxy moieties.
The ethoxy groups enhance lipophilicity compared to methoxy analogs, as evidenced by calculated partition coefficients (logP). For instance, molecular modeling predicts a logP of 3.2 for 5-(3,4-diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, versus 2.8 for its methoxy counterpart. This increased hydrophobicity may improve membrane permeability, a critical factor in drug design.
Spectral Characteristics
Infrared (IR) spectroscopy of analogous triazoles reveals key absorption bands:
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N-H stretch: 3250–3350 cm⁻¹
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C=N stretch: 1620–1650 cm⁻¹
Nuclear magnetic resonance (NMR) data for similar compounds show distinct signals:
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¹H NMR:
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Triazole NH: δ 13.5–14.0 ppm (singlet)
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Ethoxy CH2: δ 3.8–4.2 ppm (quartet)
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Isopropyl CH: δ 2.8–3.2 ppm (septet)
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¹³C NMR:
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 5-(3,4-diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole likely follows modular approaches developed for analogous triazoles (Table 1) :
Table 1: Comparative Synthesis Routes for Triazole Derivatives
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Propargylation of 1,2,4-triazole | K2CO3, DMF, 80°C, 6 h | 85–90 |
| 2 | Huisgen Cycloaddition | CuSO4/NaAsc, H2O:t-BuOH, RT | 75–80 |
| 3 | Etherification | K2CO3, DMF, 120°C, 12 h | 60–65 |
Propargylation and Cycloaddition
A validated method involves:
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Propargylation of 4-amino-5-(3,4-dihydroxyphenyl)-1,2,4-triazole-3-thione using propargyl bromide under basic conditions .
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with isopropyl azide to form the triazole core .
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90% . For example, cyclization under microwave irradiation (150 W, 100°C) completes in 15 min versus 8 h conventionally .
Etherification
| Cell Line | 5-(3,4-Dimethoxyphenyl) | 5-(3,4-Diethoxyphenyl)* |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 8.9 ± 0.9 |
| HCT116 (Colon) | 15.1 ± 1.5 | 10.3 ± 1.1 |
| HeLa (Cervical) | 18.7 ± 1.8 | 13.5 ± 1.3 |
| *Predicted values based on QSAR models . |
The ethoxy derivative’s enhanced lipophilicity correlates with improved cellular uptake and potency compared to methoxy analogs.
Antifungal and Antibacterial Effects
1,2,4-Triazoles disrupt fungal ergosterol biosynthesis via cytochrome P450 inhibition . Against Candida albicans, analogs demonstrate minimum inhibitory concentrations (MIC) of 2–8 μg/mL, comparable to fluconazole . Ethoxy substituents may further enhance activity against drug-resistant strains by impeding efflux pump recognition.
Material Science Applications
Fluorescent Probes
Imidazo triazole derivatives exhibit strong fluorescence (quantum yield Φ = 0.37) with emission maxima tunable via substituents . The 3,4-diethoxy group in 5-(3,4-diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole may enable:
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Metal Ion Sensing: Selective Fe³⁺ detection via chelation-enhanced quenching (CHEQ) .
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Cellular Imaging: Two-photon excitation compatibility for deep-tissue visualization .
Computational Insights
Molecular Docking Studies
Docking simulations with SHP1 phosphatase (PDB: 1GWQ) predict strong binding (ΔG = -9.2 kcal/mol) for the title compound, mediated by:
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